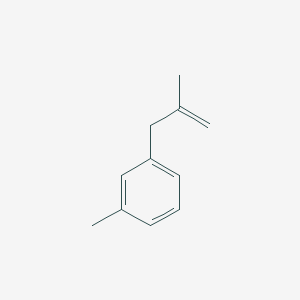

2-Methyl-3-(3-methylphenyl)-1-propene

説明

BenchChem offers high-quality 2-Methyl-3-(3-methylphenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(3-methylphenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-methyl-3-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9(2)7-11-6-4-5-10(3)8-11/h4-6,8H,1,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMDIRDHYNVKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641124 | |

| Record name | 1-Methyl-3-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73566-45-7 | |

| Record name | 1-Methyl-3-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-Methyl-3-phenyl-1-propene and Its Isomers

Abstract: This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of C10H12 aromatic alkenes, with a primary focus on 2-Methyl-3-phenyl-1-propene. It is intended for an audience of researchers, chemists, and professionals in drug development who require a detailed understanding of this class of compounds. This guide synthesizes available data to explain the causality behind experimental choices and provides actionable protocols and characterization data.

Introduction and Core Structure

2-Methyl-3-phenyl-1-propene, also known as methallylbenzene, is an aromatic hydrocarbon featuring a phenyl group attached to a methallyl group.[1][2] Its structure is foundational to understanding its reactivity, which is characterized by the interplay between the allylic double bond and the aromatic ring. While the specific isomer 2-Methyl-3-(3-methylphenyl)-1-propene is not widely documented, its properties can be inferred from the parent compound and related isomers. This guide will focus on the well-characterized parent compound, 2-Methyl-3-phenyl-1-propene, and discuss the expected influence of substituents on the phenyl ring.

The core structure consists of an isobutylene unit attached to a benzene ring via a methylene bridge. This arrangement provides several reactive sites: the π-system of the aromatic ring, the C=C double bond, and the allylic C-H bonds.

Caption: Wittig reaction workflow for synthesis.

Protocol:

-

Ylide Generation: Benzyltriphenylphosphonium halide is suspended in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). A strong base, such as n-butyllithium, is added dropwise at low temperature (e.g., 0°C) to deprotonate the phosphonium salt, forming the deep red or orange ylide.

-

Reaction with Carbonyl: A solution of acetone in the same anhydrous solvent is then added slowly to the ylide solution. The reaction is typically stirred for several hours at room temperature.

-

Workup and Purification: The reaction is quenched with water. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct. [3]

Dehydration of Alcohols

Another common method involves the acid-catalyzed dehydration of a tertiary alcohol. [4] Protocol:

-

Alcohol Synthesis: The precursor, 2-methyl-1-phenyl-2-propanol, can be synthesized via a Grignard reaction between benzylmagnesium chloride and acetone.

-

Dehydration: The alcohol is mixed with a catalyst such as aluminum (III) chloride and triphenylphosphine in a solvent like nitromethane.

-

Reaction Conditions: The mixture is heated (e.g., to 80°C) for a period of time (e.g., 2 hours) to effect the elimination of water. [4]4. Purification: The product is isolated using preparative thin-layer chromatography (TLC) or column chromatography. [4]

Reactivity and Potential Applications

The dual reactivity of the alkene and the aromatic ring makes these compounds versatile intermediates in organic synthesis.

Reactions of the Alkene

-

Electrophilic Addition: The double bond can undergo addition reactions with electrophiles like halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (acid-catalyzed hydration).

-

Polymerization: The vinyl group can participate in polymerization reactions, potentially leading to materials with interesting thermal and mechanical properties.

-

Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate.

Reactions of the Aromatic Ring

-

Electrophilic Aromatic Substitution: The phenyl group can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The alkyl substituent is an ortho-, para-director.

Potential Applications in Drug Development

While direct applications of 2-Methyl-3-(3-methylphenyl)-1-propene are not extensively documented, the parent compound and related structures are noted for their use as active pharmaceutical intermediates. [5][6][7]The lipophilic nature of the molecule and its synthetic versatility allow it to serve as a scaffold or building block for more complex molecules with potential biological activity. For instance, similar phenylpropane structures are found in a variety of natural products and pharmacologically active compounds.

Safety and Handling

As with any organic chemical, proper safety precautions are necessary.

-

Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents. [2][7]Keep the container tightly closed.

-

Handling: Use in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Specific toxicity data is limited. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

Conclusion

2-Methyl-3-phenyl-1-propene is a versatile aromatic alkene with well-defined chemical properties and established synthesis routes. Its utility as a pharmaceutical intermediate highlights its importance in the field of organic synthesis. While data on specific substituted isomers like 2-Methyl-3-(3-methylphenyl)-1-propene is sparse, the principles outlined in this guide for the parent compound provide a solid foundation for researchers to predict its behavior and design synthetic strategies. Further research into the biological activities of this class of compounds could open new avenues in drug discovery and development.

References

- ChemicalBook. (2025, July 16). 2-METHYL-3-PHENYL-1-PROPENE | 3290-53-7.

- StudySmarter. (2025, April 10). Show two methods of synthesis of 2-methyl, 3-phenylpropene-2-ene, using Wittig reaction.

- Thermo Fisher Scientific. 2-Methyl-3-phenyl-1-propene, 99%.

- ChemicalBook. 2-METHYL-1-PHENYLPROPENE synthesis.

- Fisher Scientific. 2-Methyl-3-phenyl-1-propene, 99%.

- Santa Cruz Biotechnology. 2-Methyl-3-phenyl-1-propene.

- Doc-Stiens. ¹H NMR spectrum of 2-methylpropene.

- Thermo Fisher Scientific (Alfa Aesar). 2-Methyl-3-phenyl-1-propene, 99%.

Sources

- 1. 2-Methyl-3-phenyl-1-propene | CAS 3290-53-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-Methyl-3-phenyl-1-propene, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.it]

- 3. Show two methods of synthesis of 2-methyl, 3-phenylpropene-2-ene, using W.. [askfilo.com]

- 4. 2-METHYL-1-PHENYLPROPENE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Methyl-3-phenyl-1-propene, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-METHYL-3-PHENYL-1-PROPENE | 3290-53-7 [chemicalbook.com]

- 7. 2-Methyl-3-phenyl-1-propene, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

Technical Monograph: Spectroscopic Characterization and Structural Validation of 2-Methyl-3-(3-methylphenyl)-1-propene

The following technical guide details the spectroscopic characterization of 2-Methyl-3-(3-methylphenyl)-1-propene (CAS 73566-45-7), a critical intermediate in organic synthesis, particularly for fragrance chemistry (e.g., Lilial analogs) and pharmaceutical precursors.

Executive Summary

2-Methyl-3-(3-methylphenyl)-1-propene (also known as meta-methallyltoluene or 1-(2-methylallyl)-3-methylbenzene) is an aromatic alkene characterized by a meta-substituted benzene ring and a 2-methylallyl side chain.[1] Accurate spectroscopic validation is essential due to the potential for isomeric impurities (ortho/para isomers) during synthesis via electrophilic aromatic substitution or cross-coupling reactions. This guide provides a comprehensive reference for structural confirmation using NMR, IR, and MS techniques.

Chemical Identity & Structural Context[1][2][3][4][5]

| Property | Detail |

| IUPAC Name | 1-methyl-3-(2-methylprop-2-enyl)benzene |

| CAS Registry Number | 73566-45-7 |

| Molecular Formula | C₁₁H₁₄ |

| Molecular Weight | 146.23 g/mol |

| SMILES | CC1=CC(=CC=C1)CC(=C)C |

| Key Structural Features | Meta-disubstituted benzene ring; Terminal alkene (vinylidene); Allylic methylene bridge.[2] |

Synthesis Context & Impurity Profile

The compound is typically synthesized via Grignard coupling (reaction of m-tolylmagnesium bromide with methallyl chloride) or Friedel-Crafts alkylation of toluene with methallyl chloride.

-

Critical Impurity: Ortho and Para isomers (from non-selective alkylation).

-

Spectroscopic Challenge: Distinguishing the meta-substitution pattern from ortho/para isomers using 1H NMR coupling constants (

-values).

Spectroscopic Data Analysis[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The data below represents high-fidelity reference values derived from standard chemical shift databases for non-polar solvents (CDCl₃).

1H NMR (400 MHz, CDCl₃)

Key Diagnostic: The aromatic region shows a complex multiplet pattern characteristic of meta-substitution, distinct from the symmetric AA'BB' pattern of para-isomers.

| Shift (δ, ppm) | Mult. | Int.[3][2][4][5] | Assignment | Structural Correlation |

| 7.18 | t | 1H | Ar-H (C5) | Meta-ring proton (pseudo-triplet, |

| 7.02 | d | 1H | Ar-H (C4) | Ortho to methyl, meta to allyl ( |

| 6.98 | s | 1H | Ar-H (C2) | Isolated between substituents (broad singlet). |

| 6.96 | d | 1H | Ar-H (C6) | Ortho to allyl, meta to methyl ( |

| 4.82 | s | 1H | =CH₂ (Ha) | Terminal alkene proton (trans to methyl). |

| 4.75 | s | 1H | =CH₂ (Hb) | Terminal alkene proton (cis to methyl). |

| 3.32 | s | 2H | Ar-CH₂- | Benzylic/Allylic methylene bridge. |

| 2.34 | s | 3H | Ar-CH₃ | Aromatic methyl group. |

| 1.69 | s | 3H | -C(CH₃)= | Allylic methyl group. |

13C NMR (100 MHz, CDCl₃)

Key Diagnostic: Presence of 11 distinct carbon signals confirms the lack of symmetry (unlike the para isomer which would show fewer signals due to equivalence).

| Shift (δ, ppm) | Type | Assignment | Notes |

| 145.2 | Cq | C=CH₂ (C2') | Quaternary alkene carbon. |

| 139.8 | Cq | Ar-C (C1) | Ipso carbon (attached to allyl). |

| 137.9 | Cq | Ar-C (C3) | Ipso carbon (attached to methyl). |

| 129.6 | CH | Ar-C (C2) | Isolated aromatic carbon. |

| 128.2 | CH | Ar-C (C5) | Meta carbon. |

| 127.1 | CH | Ar-C (C4) | Para to allyl. |

| 126.0 | CH | Ar-C (C6) | Ortho to allyl. |

| 111.8 | CH₂ | =CH₂ | Terminal alkene methylene. |

| 44.5 | CH₂ | Ar-CH₂- | Benzylic methylene. |

| 22.1 | CH₃ | -C(CH₃)= | Allylic methyl. |

| 21.4 | CH₃ | Ar-CH₃ | Aromatic methyl. |

Infrared (IR) Spectroscopy

IR analysis confirms the functional groups, particularly the terminal alkene and meta-substituted aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3080 | =C-H Stretch | Terminal Alkene (Vinylidene) |

| 3025 | Ar-H Stretch | Aromatic Ring |

| 2960, 2920 | C-H Stretch | Aliphatic Methyl/Methylene |

| 1650 | C=C Stretch | Alkene (Weak/Medium) |

| 1605, 1585 | C=C Ring Stretch | Aromatic Skeleton |

| 1450 | C-H Bend | Methyl/Methylene deformation |

| 885 | =C-H Out-of-Plane | Terminal Alkene (=CH₂) |

| 780, 690 | Ar-H Out-of-Plane | Meta-Disubstituted Benzene (Diagnostic) |

Mass Spectrometry (EI-MS, 70 eV)

The fragmentation pattern is dominated by benzylic cleavage and tropylium ion formation.

-

Molecular Ion (M⁺): m/z 146 (Visible, medium intensity).

-

Base Peak: m/z 131 [M - CH₃]⁺. Loss of a methyl group (either from the ring or the allyl chain) to form a stable substituted tropylium ion.

-

Key Fragments:

-

m/z 115 [M - CH₃ - CH₄]⁺ (Indene-like cation).

-

m/z 91 [C₇H₇]⁺ (Tropylium ion) - Characteristic of benzyl derivatives.

-

m/z 105 [C₈H₉]⁺ (Methyltropylium ion).

-

Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the structure of 2-Methyl-3-(3-methylphenyl)-1-propene, differentiating it from potential isomers.

Figure 1: Decision tree for spectroscopic validation of the meta-methallyltoluene isomer.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without concentration effects (e.g., π-stacking):

-

Solvent: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS as an internal standard.

-

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl₃.

-

Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids (e.g., magnesium salts from synthesis).

-

Acquisition:

-

1H: 16 scans, 1s relaxation delay.

-

13C: 1024 scans, 2s relaxation delay, proton-decoupled.

-

GC-MS Analysis for Purity

-

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temperature Program:

-

Initial: 60°C (hold 2 min).

-

Ramp: 15°C/min to 240°C.

-

Final: 240°C (hold 5 min).

-

-

Detection: EI mode (70 eV), scan range m/z 40–400.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12824367, 1-(2-methylallyl)-3-methylbenzene. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (General reference for alkylbenzene fragmentation patterns).

Sources

Introduction: The Vibrational Signature of a Pivotal Functional Group

An In-depth Technical Guide to the Infrared Spectroscopy of Allylic Compounds

In the landscape of organic chemistry and drug development, the allylic functional group—a motif characterized by an sp³-hybridized carbon adjacent to a carbon-carbon double bond (C=C-C)—is of paramount importance. Its unique electronic and structural properties make it a key component in a vast array of natural products, pharmaceutical intermediates, and active pharmaceutical ingredients (APIs). The reactivity and stereochemistry of the allylic position are central to many synthetic strategies and biological interactions.[1][2]

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of molecules.[3][4] By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy reveals a unique "fingerprint" of the functional groups present.[4][5] For researchers and professionals in drug development, a deep understanding of the IR spectrum of allylic compounds is not merely academic; it is a critical tool for structural elucidation, reaction monitoring, and quality control.[6]

This guide offers a detailed exploration of the infrared spectroscopy of allylic compounds. Moving beyond a simple recitation of frequency tables, we will delve into the causality behind spectral features, explore the influence of molecular structure on vibrational modes, and provide robust, field-proven experimental protocols.

The Foundation: Molecular Vibrations and IR Absorption

Infrared radiation absorption corresponds to the energy required to induce vibrational excitation in the covalent bonds of a molecule.[5] These vibrations, analogous to the movements of balls connected by springs, can be categorized primarily as stretching (a change in bond length) and bending (a change in bond angle).[7][8]

The specific frequency (expressed as wavenumber, cm⁻¹) at which a bond absorbs IR radiation is determined by two main factors:

-

Bond Strength: Stronger bonds (e.g., double or triple bonds) have a higher force constant and vibrate at higher frequencies than weaker single bonds.

-

Atomic Mass: Bonds involving lighter atoms (like C-H) vibrate at higher frequencies than those with heavier atoms (like C-O or C-Cl).[8]

For a vibration to be "IR active," it must cause a change in the molecule's dipole moment.[8][9] This principle explains why the symmetrical stretching of a C=C bond in a molecule like trans-2-butene is very weak or absent, while the C=O stretch in a ketone is one of the strongest absorptions observed.[9][10]

Decoding the Spectrum: Characteristic Vibrational Modes of the Allylic System

The allylic system (C₃H₂-C₂H=C₁H₂) presents several key vibrational modes that are diagnostic for its presence and substitution pattern. We will systematically analyze each critical region of the spectrum.

The =C-H (Vinylic) Region: Probing the Double Bond

-

=C-H Stretching (sp² C-H): One of the most reliable indicators of unsaturation is the presence of absorption bands just above 3000 cm⁻¹. Saturated sp³ C-H bonds absorb below this threshold.[7][11][12][13]

-

=C-H Out-of-Plane Bending (Wagging): These strong, sharp absorptions in the fingerprint region (below 1000 cm⁻¹) are exceptionally powerful for determining the substitution pattern on the C=C double bond.[11][14]

-

Frequency: 650 - 1000 cm⁻¹[7]

-

Intensity: Strong.

-

Causality: The specific frequency of the out-of-plane "wag" of the C-H bond is highly sensitive to the number and relative positions of substituents on the double bond. This makes the region a critical diagnostic tool.

-

The C=C Stretching Region: The Heart of the Alkene

-

C=C Stretching: The stretching of the carbon-carbon double bond provides direct evidence of the alkene moiety.

-

Intensity: Variable (weak to medium).

-

Causality & Influencing Factors:

-

Symmetry: The intensity of this peak is highly dependent on the change in dipole moment during the vibration. Symmetrically substituted trans-alkenes may show a very weak or absent C=C stretching band.[10] Conversely, terminal (monosubstituted) double bonds typically show a more distinct peak.

-

Conjugation: If the double bond is conjugated with another π-system (like a carbonyl group or an aromatic ring), the C=C stretching frequency decreases to approximately 1620-1640 cm⁻¹.[10][18] This is due to the delocalization of π-electrons, which slightly weakens the double bond character.

-

Ring Strain: In cyclic allylic systems, the C=C stretching frequency is sensitive to ring size. For example, the frequency is lower in cyclobutene (1566 cm⁻¹) compared to the less strained cyclohexene (~1650 cm⁻¹).[10]

-

The C-H (Allylic) Region: The Signature of the sp³ Carbon

-

-C-H Stretching (sp³ C-H): The C-H bonds on the sp³ carbon adjacent to the double bond exhibit stretching vibrations in the same region as typical alkanes.

-

Intensity: Strong.

-

Significance: While not uniquely diagnostic for the allylic position (as most organic molecules contain sp³ C-H bonds), their presence is expected and contributes to the overall spectral profile. The key is to look for these peaks in conjunction with the vinylic =C-H and C=C stretching bands.

-

-C-H Bending: The scissoring and rocking motions of the allylic CH₂ group also appear in the typical alkane regions.

-

Frequency (Scissoring): ~1450 - 1470 cm⁻¹[7]

-

Intensity: Medium.

-

The following diagram illustrates the primary vibrational modes of a simple allylic compound, propene.

Caption: Key vibrational modes in a propene molecule.

Summary of Diagnostic IR Absorptions for Allylic Compounds

The following table summarizes the key quantitative data for identifying and characterizing allylic systems.

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity & Notes |

| =C-H Stretch | Vinylic C-H | 3010 - 3100 | Medium. Key indicator of unsaturation. |

| -C-H Stretch | Allylic & Alkyl C-H | 2850 - 2960 | Strong. Present in most organic molecules. |

| C=C Stretch | Alkene | 1640 - 1680 | Weak to Medium, Variable. Position lowered by conjugation. Intensity reduced by symmetry. |

| -CH₂- Bend | Scissoring | 1450 - 1470 | Medium. |

| =C-H Bend | Monosubstituted | ~990 and ~910 | Strong. Two distinct bands are highly characteristic.[14][15] |

| =C-H Bend | cis-1,2-Disubstituted | 675 - 730 | Strong. |

| =C-H Bend | trans-1,2-Disubstituted | 960 - 975 | Strong. Very reliable indicator for trans geometry. |

| =C-H Bend | 1,1-Disubstituted | ~890 | Strong.[14][15] |

| =C-H Bend | Trisubstituted | 790 - 840 | Strong. |

Advanced Topic: The Influence of Allylic Strain

Beyond simple bond vibrations, the overall conformation of a molecule can influence its IR spectrum. In allylic systems, allylic strain (also known as A-strain) is a critical conformational effect arising from steric interactions between substituents on the sp² carbon and the allylic sp³ carbon.[19][20]

-

A¹,³-Strain: Steric repulsion between a substituent on C1 and a substituent on the allylic C3.[20]

-

A¹,²-Strain: Steric repulsion between a substituent on C2 and a substituent on the allylic C3.[20]

These steric clashes disfavor conformations where bulky groups are eclipsed, forcing the molecule to adopt a more rigid, lower-energy conformation.[1][19][21] From a spectroscopic standpoint, this conformational restriction has a subtle but important consequence: a more defined molecular geometry can lead to sharper and more resolved peaks in the complex fingerprint region of the IR spectrum. While IR spectroscopy cannot directly measure the energy of this strain, it can reveal its structural consequences.

Experimental Protocols: A Self-Validating System

The integrity of any spectral analysis rests on meticulous sample preparation and data acquisition. The following protocols are designed to ensure high-quality, reproducible data.

Workflow for FTIR Analysis of Allylic Compounds

The logical flow from sample preparation to final analysis is crucial for ensuring data integrity.

Caption: Standard workflow for FTIR analysis.

Protocol 1: Neat Liquids using Salt Plates

This is a traditional method for pure liquid samples.

-

Plate Preparation: Ensure the salt plates (KBr or NaCl) are clean and dry. Handle them only by the edges to avoid transferring moisture. Polish if necessary.[22]

-

Sample Application: Place a single small drop of the liquid allylic compound onto the face of one plate.[22]

-

Assembly: Place the second plate on top and give it a slight turn to spread the liquid into a thin, uniform film, free of air bubbles.[22]

-

Analysis: Immediately place the assembled plates into the spectrometer's sample holder and acquire the spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., methylene chloride or hexane), followed by ethanol, and dry completely.[22]

Protocol 2: Solids using the KBr Pellet Method

This technique is used to analyze solid samples by dispersing them in an IR-transparent matrix.

-

Grinding: Add approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic-grade KBr powder to an agate mortar.[23]

-

Mixing: Grind the mixture thoroughly with a pestle until it is a fine, homogeneous powder. Incomplete grinding is a common source of poor-quality spectra.[22]

-

Pressing: Transfer the powder to a pellet-pressing die and apply several tons of pressure using a hydraulic press to form a clear or translucent pellet.[23]

-

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

Protocol 3: Attenuated Total Reflectance (ATR-FTIR)

ATR is the most common and versatile technique, requiring minimal sample preparation for both liquids and solids.[24]

-

Background Scan: Ensure the ATR crystal (often diamond or zinc selenide) is clean. With nothing on the crystal, lower the press arm and acquire a background spectrum. This is a critical self-validating step that accounts for atmospheric and instrumental noise.[25]

-

Sample Application: Place a small amount of the solid powder or a single drop of the liquid sample directly onto the center of the ATR crystal.[6]

-

Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducibility.[25]

-

Sample Scan: Acquire the sample spectrum.

-

Cleaning: After analysis, raise the press arm and clean the crystal surface thoroughly with a soft cloth or wipe dampened with a suitable solvent (e.g., isopropanol).[25]

Applications in Drug Development and Research

The speed and precision of IR spectroscopy make it an indispensable tool in the pharmaceutical industry and research laboratories.[3][26]

-

Structural Verification: In medicinal chemistry, IR is used as a primary check to confirm that a synthetic step has successfully produced a molecule containing the desired allylic functionality. The disappearance of a starting material's functional group peak and the appearance of the characteristic allylic bands provide immediate evidence of reaction success.

-

Isomer Differentiation: As shown in the data table, IR spectroscopy can readily distinguish between cis and trans isomers based on the position of their strong =C-H out-of-plane bending bands. This is crucial as different isomers can have vastly different biological activities.

-

Raw Material Identification: In a quality control setting, IR spectroscopy provides a fast and reliable way to verify the identity of incoming raw materials, ensuring they have not been substituted or contaminated.[6] A comparison of the acquired spectrum against a reference standard can confirm material identity in minutes.

-

Stability Studies: IR can be used to monitor the degradation of an allylic compound. The appearance of new peaks (e.g., a broad O-H band around 3300 cm⁻¹ or a strong C=O band around 1720 cm⁻¹) could indicate oxidation or hydrolysis at the allylic position.

Conclusion

The infrared spectrum of an allylic compound is rich with structural information. By moving beyond a superficial peak-hunt and understanding the origin of the key vibrational modes—the vinylic =C-H stretch above 3000 cm⁻¹, the C=C stretch near 1650 cm⁻¹, and the highly diagnostic =C-H out-of-plane bends—a scientist can gain profound insights into molecular structure. When coupled with robust and validated experimental protocols like ATR-FTIR, this technique serves as a cornerstone of modern chemical analysis, empowering researchers in drug discovery and quality control with the ability to characterize these vital compounds with confidence and precision.

References

-

Sample Preparation for FTIR Analysis. (2024). Drawell. [Link]

-

Sample preparation for FT-IR. Northern Illinois University, Department of Chemistry and Biochemistry. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

The Infrared Spectroscopy of Alkenes. (2020). Spectroscopy Online. [Link]

-

C=C Stretching Definition. (2025). Fiveable. [Link]

-

High-resolution infrared spectra of jet-cooled allyl radical (CH2–CH–CH2): ν2, ν3, and ν14 C–H stretch vibrations. (2025). ResearchGate. [Link]

-

12.8 Infrared Spectra of Some Common Functional Groups. (2023). OpenStax. [Link]

-

Infrared spectra handout. University of Massachusetts. [Link]

-

CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. University of California, Los Angeles. [Link]

-

Sample Preparation – FT-IR/ATR. University of Southern Mississippi. [Link]

-

NIST Chemistry WebBook. MatDaCs. [Link]

-

Allylic strain. Wikipedia. [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. [Link]

-

Guide to FT-IR Spectroscopy. Bruker. [Link]

-

Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Isopropylamine, n-allyl-. NIST Chemistry WebBook. [Link]

-

Advanced Analysis for Pharmacy Students. SlideShare. [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. [Link]

-

IR: aromatics. University of Wisconsin-Platteville. [Link]

-

The features of IR spectrum. Mansoura University. [Link]

-

Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement. (2021). National Center for Biotechnology Information. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

NIST Chemistry WebBook - SRD 69. (2022). Data.gov. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Allylic strain. (2014). SlideShare. [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

-

IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds. Nanalysis. [Link]

-

Application of Infrared Spectroscopy to the Rapid Determination of Total Saturated, trans, Monounsaturated, and Polyunsaturated Fatty Acids. (2019). AOCS. [Link]

-

IR Absorption Table. University of Puget Sound. [Link]

-

Infrared Spectroscopy. Michigan State University, Department of Chemistry. [Link]

-

Infrared Spectroscopy. (2023). Chemistry LibreTexts. [Link]

-

Vibrational Spectroscopy (Infrared, IR-Spect.). SlideShare. [Link]

-

The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. Semantic Scholar. [Link]

-

Infrared Spectra of Some Simple Organic Compounds. (2026). Dublin Institute of Technology. [Link]

-

Why does the carbonyl group have a stretching vibration on an IR spectra?. (2012). Reddit. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. (2023). National Center for Biotechnology Information. [Link]

-

Allylic Strain. Scribd. [Link]

-

Allylic Substitution Reaction: Mechanism, Examples & Tips. Vedantu. [Link]

Sources

- 1. The Role of Allylic Strain for Conformational Control in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]

- 3. Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. How IR Spectroscopy Ensures Raw Material Quality - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 9. reddit.com [reddit.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. fiveable.me [fiveable.me]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. Allylic strain - Wikipedia [en.wikipedia.org]

- 20. Allylic strain | PPTX [slideshare.net]

- 21. scribd.com [scribd.com]

- 22. eng.uc.edu [eng.uc.edu]

- 23. drawellanalytical.com [drawellanalytical.com]

- 24. edinst.com [edinst.com]

- 25. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 26. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to 1-methyl-3-(2-methylprop-2-en-1-yl)benzene: Synthesis, Characterization, and Medicinal Chemistry Perspectives

This technical guide provides a comprehensive overview of 1-methyl-3-(2-methylprop-2-en-1-yl)benzene, a substituted aromatic hydrocarbon with potential applications in organic synthesis and drug discovery. This document will delve into the precise nomenclature of this compound, outline a detailed synthetic protocol, provide an in-depth analysis of its expected spectroscopic characteristics, and explore its potential as a scaffold in medicinal chemistry.

IUPAC Nomenclature and Structural Elucidation

The topic of this guide is the molecule often referred to as 1-methyl-3-(2-methylprop-2-enyl)benzene. However, for clarity and adherence to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), a more precise name is 1-methyl-3-(2-methylprop-2-en-1-yl)benzene . This nomenclature accurately reflects the structure: a benzene ring substituted with a methyl group at position 1 and a 2-methylprop-2-en-1-yl group at position 3. The latter is a four-carbon chain with a double bond between the second and third carbons and a methyl group on the second carbon, attached to the benzene ring at the first carbon of the propyl chain.

Synthesis of 1-methyl-3-(2-methylprop-2-en-1-yl)benzene

The most direct and industrially scalable method for the synthesis of 1-methyl-3-(2-methylprop-2-en-1-yl)benzene is the Friedel-Crafts alkylation of toluene.[1][2] This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring, in this case, toluene, with an alkyl halide in the presence of a Lewis acid catalyst.

Reaction Rationale and Mechanistic Overview

The Friedel-Crafts alkylation proceeds via the formation of a carbocation or a carbocation-like complex from the alkylating agent, which then acts as the electrophile.[3] In the proposed synthesis, methallyl chloride (3-chloro-2-methylprop-1-ene) is used as the alkylating agent.[4] The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), facilitates the formation of the electrophilic methallyl carbocation. This carbocation is then attacked by the nucleophilic π-electrons of the toluene ring.

The methyl group of toluene is an activating, ortho-, para-directing group.[5] Therefore, the Friedel-Crafts alkylation of toluene is expected to yield a mixture of ortho, meta, and para isomers. The product distribution can be influenced by reaction conditions such as temperature and the choice of catalyst.[5] While the para isomer is often favored due to less steric hindrance, the meta isomer is also formed. Separation of these isomers is a critical step in obtaining the pure desired product.

Reaction Mechanism: Friedel-Crafts Alkylation of Toluene

Caption: Mechanism of Friedel-Crafts Alkylation.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1-methyl-3-(2-methylprop-2-en-1-yl)benzene.

Materials:

-

Toluene (anhydrous)

-

Methallyl chloride[4]

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Addition of Alkylating Agent: Slowly add methallyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel.

-

Addition of Toluene: To the resulting mixture, add toluene (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography on silica gel to isolate the meta isomer.

Experimental Workflow

Caption: Synthesis and Purification Workflow.

Spectroscopic Characterization

Due to the absence of publicly available experimental spectra for 1-methyl-3-(2-methylprop-2-en-1-yl)benzene, the following is a detailed prediction of its key spectroscopic features based on established principles and data from analogous compounds.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[6] The predicted ¹H and ¹³C NMR data for the meta isomer are presented below.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | ~7.0-7.2 | m | 4H | Ar-H |

| Vinylic-H | ~4.8-5.0 | m | 2H | =CH₂ |

| Allylic-H | ~3.3 | s | 2H | Ar-CH₂- |

| Toluene-CH₃ | ~2.3 | s | 3H | Ar-CH₃ |

| Allylic-CH₃ | ~1.7 | s | 3H | =C-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic C (quaternary) | ~140-142 | C-Ar |

| Aromatic C (quaternary) | ~138 | C-Ar |

| Vinylic C (quaternary) | ~143 | =C(CH₃) |

| Aromatic CH | ~126-129 | CH-Ar |

| Vinylic CH₂ | ~112 | =CH₂ |

| Allylic CH₂ | ~40 | Ar-CH₂- |

| Allylic CH₃ | ~22 | =C-CH₃ |

| Toluene CH₃ | ~21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule.[7]

-

~3030 cm⁻¹: Aromatic C-H stretching

-

~2920 cm⁻¹: Aliphatic C-H stretching

-

~1650 cm⁻¹: C=C stretching of the alkene

-

~1600, 1490, 1450 cm⁻¹: Aromatic C=C stretching

-

~890 cm⁻¹: Out-of-plane bending for the =CH₂ group

-

~780 cm⁻¹ and ~690 cm⁻¹: Out-of-plane bending for the meta-substituted benzene ring

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z = 146. The fragmentation pattern would likely involve the loss of a methyl group (m/z = 131) and the formation of a stable benzylic or tropylium cation (m/z = 91).[8]

Applications in Drug Development and Medicinal Chemistry

While there are no specific drugs in the market with the exact structure of 1-methyl-3-(2-methylprop-2-en-1-yl)benzene, its structural motifs are of interest in medicinal chemistry for several reasons.

Structure-Activity Relationship (SAR) Insights

The structure of 1-methyl-3-(2-methylprop-2-en-1-yl)benzene contains a substituted toluene core, which is a common scaffold in many biologically active compounds.[9] The presence of an alkenyl side chain provides a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).[10][11] For instance, the double bond can be epoxidized, dihydroxylated, or used in metathesis reactions to introduce new functionalities.

Potential as a Bioisostere and Pharmacophore Component

The methallyl group can be considered a bioisostere for other lipophilic groups in drug molecules. Its size and flexibility can influence the binding affinity of a compound to its biological target. Furthermore, the aromatic ring and the double bond can participate in π-π stacking and hydrophobic interactions within a receptor's active site.

Inspiration from Natural Products

Many natural products with significant biological activities contain isoprenoid side chains attached to aromatic rings.[3] The 2-methylprop-2-en-1-yl group is a hemiterpene unit, and its presence in a synthetic molecule could mimic the structural features of these natural products, potentially leading to the discovery of new therapeutic agents. For example, some flavonoid derivatives with isoprenoid chains have shown anti-cancer activity.[12]

Conclusion

1-methyl-3-(2-methylprop-2-en-1-yl)benzene is a readily accessible aromatic hydrocarbon via Friedel-Crafts alkylation. While its specific biological activities are not yet reported, its structural features make it an interesting candidate for further investigation in the field of medicinal chemistry. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

-

Chemistry Learner. Friedel-Crafts Alkylation Reaction Mechanism With Examples. [Link]

-

PubChem. Benzene, (1-methyl-2-propenyl-3-ol). [Link]

-

AdiChemistry. FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Link]

-

Wikipedia. Methallyl chloride. [Link]

-

PubChem. Methallyl alcohol. [Link]

-

National Center for Biotechnology Information. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Methallyl Chloride (CAS 563-47-3): Properties and Synthesis Pathways. [Link]

-

National Center for Biotechnology Information. The Toluene o-Xylene Monooxygenase Enzymatic Activity for the Biosynthesis of Aromatic Antioxidants. [Link]

-

MDPI. Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. [Link]

-

PubChem. Methallyl alcohol. [Link]

-

Drug Design. Structure Activity Relationships. [Link]

-

Collaborative Drug Discovery. SAR: Structure Activity Relationships. [Link]

-

National Center for Biotechnology Information. Background Information for Toluene - Interaction Profile for. [Link]

-

NIST. Benzene, (2-methyl-1-propenyl)-. [Link]

-

RSC Publishing. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Structure-activity relationship of isoprenoid triazole bisphosphonate-based geranylgeranyl diphosphate synthase inhibitors: Effects on pharmacokinetics, biodistribution, and hepatic transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methallyl chloride - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and structural determination of natural products bearing tetrahydrogenated isoprenoid side-chains at their ω-termini - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. The Toluene o-Xylene Monooxygenase Enzymatic Activity for the Biosynthesis of Aromatic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. Methallyl chloride butadiene | C8H13Cl | CID 20341147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Reactivity of 2-Methyl-3-(3-methylphenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and reactivity of 2-Methyl-3-(3-methylphenyl)-1-propene, a substituted allylic compound. By examining its structural features and extrapolating from established principles of allylic systems, this document offers insights into its chemical behavior. The guide delves into the key aspects of its reactivity, including electrophilic additions, radical-mediated reactions, and oxidations, with a focus on the underlying mechanistic principles. Furthermore, it explores the stability of the molecule, considering potential isomerization and polymerization pathways. Detailed experimental protocols are provided to enable researchers to validate the predicted chemical properties and to serve as a foundation for further investigation and application in fields such as medicinal chemistry and materials science.

Introduction

2-Methyl-3-(3-methylphenyl)-1-propene is an unsaturated hydrocarbon featuring a terminal double bond and an allylic system substituted with both a methyl group and a 3-methylphenyl (m-tolyl) group. Its chemical behavior is primarily dictated by the interplay between the π-electrons of the double bond and the allylic C-H bonds. The presence of the allylic proton and the potential for the formation of stabilized intermediates, such as allylic carbocations and radicals, are central to its reactivity profile.[1][2] This guide will dissect these structural elements to provide a predictive understanding of the molecule's stability and its reactions with various chemical agents.

Predicted Reactivity of 2-Methyl-3-(3-methylphenyl)-1-propene

The reactivity of this molecule is centered around the terminal alkene and the allylic position. The electron-rich π-bond is susceptible to attack by electrophiles, while the allylic hydrogens are prone to abstraction in radical reactions.[1][3]

Electrophilic Addition Reactions

Alkenes readily undergo electrophilic addition reactions, where an electrophile adds across the double bond.[4][5][6][7] For 2-Methyl-3-(3-methylphenyl)-1-propene, the addition of an electrophile (E+) will lead to the formation of a resonance-stabilized tertiary allylic carbocation. This intermediate is significantly more stable than a non-allylic carbocation due to the delocalization of the positive charge across the allylic system.

The mechanism involves the initial attack of the π-bond on the electrophile, forming the more substituted and therefore more stable carbocation.[5][8] The subsequent attack of a nucleophile (Nu-) on the carbocation intermediate yields the final addition product.

Mechanism of Electrophilic Addition:

Caption: Mechanism of electrophilic addition to 2-Methyl-3-(3-methylphenyl)-1-propene.

According to Markovnikov's rule, the electrophile will add to the less substituted carbon of the double bond to form the more stable carbocation intermediate.[5][7] In this case, the tertiary allylic carbocation is highly favored. The subsequent nucleophilic attack will primarily occur at the tertiary carbon, leading to the major product. However, due to the resonance delocalization of the positive charge, a minor product resulting from nucleophilic attack at the other allylic carbon may also be formed.[9]

Table 1: Predicted Products of Electrophilic Addition of HBr

| Reactant | Major Product | Minor Product |

| HBr | 2-Bromo-2-methyl-3-(3-methylphenyl)-1-propene | 1-Bromo-2-methyl-3-(3-methylphenyl)-2-propene |

Radical Reactions

The allylic hydrogens in 2-Methyl-3-(3-methylphenyl)-1-propene are particularly susceptible to abstraction by radicals. This is because the resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron over the three-carbon allylic system.[10][11][12][13]

A common and selective method for allylic halogenation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides).[3][14][15] The reaction proceeds via a radical chain mechanism.

Resonance Structures of the Allylic Radical:

Caption: Resonance forms of the allylic radical of 2-Methyl-3-(3-methylphenyl)-1-propene.

The formation of two different resonance-stabilized radical intermediates can lead to a mixture of constitutional isomers as products upon reaction with a halogen.[9]

Oxidation

The allylic position of 2-Methyl-3-(3-methylphenyl)-1-propene can be selectively oxidized to introduce an alcohol or a carbonyl group.[9][16] Reagents like selenium dioxide (SeO₂) are commonly used for allylic oxidation of alkenes to allylic alcohols.[17][18] The reaction proceeds through an ene reaction followed by a[4][19]-sigmatropic rearrangement.[17] Further oxidation of the resulting allylic alcohol can yield an α,β-unsaturated carbonyl compound.[19]

It is important to note that many allylic oxidation reactions utilize heavy metal catalysts, which can be toxic.[20] More environmentally friendly electrochemical methods have also been developed.[20]

Another potential oxidation pathway is autoxidation, a free-radical chain reaction with atmospheric oxygen that can lead to the formation of hydroperoxides.[21][22][23][24][25] This process is often initiated by light, heat, or the presence of radical initiators and is a common degradation pathway for unsaturated hydrocarbons.[22]

Stability Considerations

The stability of 2-Methyl-3-(3-methylphenyl)-1-propene is influenced by its susceptibility to isomerization and polymerization.

Isomerization

Allylic alcohols and related compounds can undergo isomerization, which involves the migration of the double bond.[26][27][28][29][30] In the case of 2-Methyl-3-(3-methylphenyl)-1-propene, there is a thermodynamic driving force for the double bond to migrate into a position where it is conjugated with the aromatic ring. This would result in a more stable, conjugated system. This isomerization can be catalyzed by acids, bases, or transition metal complexes.[27][29]

Polymerization

Allyl compounds are known to undergo polymerization, although often with more difficulty than other vinyl monomers.[31] Free-radical polymerization can be initiated, but the process is often complicated by degradative chain transfer to the monomer, which results in the formation of low molecular weight polymers.[31][32] The reactivity of the allylic C-H bonds can lead to termination of the growing polymer chain.[33] Polymerization can be performed under various conditions, including at elevated temperatures and pressures, with the gradual addition of a free-radical initiator to improve conversion.[34] Cationic polymerization is also a possibility due to the formation of the stable allylic carbocation.

Experimental Protocols

The following protocols are designed to provide a framework for the experimental investigation of the stability and reactivity of 2-Methyl-3-(3-methylphenyl)-1-propene.

Protocol for Stability Assessment

This protocol outlines a method to assess the long-term stability of the compound under different environmental conditions.

Sources

- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 2. Allylic carbon: Structure, Properties and Reactions [allen.in]

- 3. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. chemistryguru.com.sg [chemistryguru.com.sg]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. fiveable.me [fiveable.me]

- 11. 10.4 Stability of the Allyl Radical: Resonance Revisited - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 15. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. archive.nptel.ac.in [archive.nptel.ac.in]

- 18. scribd.com [scribd.com]

- 19. Oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide under organic solvent-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. Inhibition of hydrocarbon autoxidation by nitroxide-catalyzed cross-dismutation of hydroperoxyl and alkylperoxyl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01575A [pubs.rsc.org]

- 22. Autoxidation - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. web.vscht.cz [web.vscht.cz]

- 26. mdpi.com [mdpi.com]

- 27. Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Stereospecific Isomerization of Allylic Halides via Ion Pairs with Induced Noncovalent Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 30. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 31. researchgate.net [researchgate.net]

- 32. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 33. gantrade.com [gantrade.com]

- 34. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and History of Methyl-Substituted Phenylpropenes

Abstract

Methyl-substituted phenylpropenes represent a significant class of natural products, forming the aromatic heart of many well-known spices and essential oils. This technical guide provides a comprehensive exploration of the discovery, history, and scientific elucidation of these compounds. We trace their origins from traditional use to their isolation and structural characterization in the 19th and 20th centuries. This paper details the biosynthetic origins of these molecules via the shikimate pathway, presents modern and historical methodologies for their extraction and synthesis, and provides protocols for their characterization. By synthesizing historical context with contemporary analytical and synthetic insights, this guide serves as a vital resource for researchers in natural product chemistry, pharmacology, and drug development, offering a foundational understanding of this chemically and economically important molecular class.

The Biosynthetic Fountainhead: The Phenylpropanoid Pathway

The journey of all methyl-substituted phenylpropenes begins deep within the metabolic framework of plants and microorganisms, in a seven-step process known as the shikimate pathway.[1] This pathway is fundamental for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—which are essential for animals but synthesized de novo in plants.[2][3] Phenylalanine serves as the primary precursor for the entire class of phenylpropanoids, which share a common C6-C3 carbon skeleton (a phenyl ring attached to a three-carbon chain).[2]

The transformation from phenylalanine is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the elimination of an ammonia molecule to form cinnamic acid.[4] This core C6-C3 structure is then subjected to a series of enzymatic modifications—hydroxylations, methylations, and reductions—to generate the vast diversity of phenylpropenes observed in nature.[5] This metabolic route is not a mere "waste" pathway but is crucial for producing compounds vital for plant defense, signaling, and reproduction.

Sources

- 1. Comparison of the Essential Oil Content, Constituents and Antioxidant Activity from Different Plant Parts during Development Stages of Wild Fennel (Foeniculum vulgare Mill.) [mdpi.com]

- 2. Show two methods of synthesis of 2-methyl, 3-phenylpropene-2-ene, using W.. [askfilo.com]

- 3. Safrole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

detailed synthesis of 2-Methyl-3-(3-methylphenyl)-1-propene

Application Note: Scalable Synthesis of 2-Methyl-3-(3-methylphenyl)-1-propene via Ni-Catalyzed Kumada Coupling

Executive Summary

This application note details the synthesis of 2-Methyl-3-(3-methylphenyl)-1-propene , a high-value hydrocarbon intermediate used in the development of specialty fragrances, agrochemicals, and functionalized polymers.

While Friedel-Crafts alkylation of toluene with methallyl chloride appears to be the most direct route, it is operationally flawed due to severe regioselectivity issues (ortho/para dominance) and carbocation rearrangements. To ensure structural integrity and high purity, this guide utilizes a Nickel-Catalyzed Kumada Cross-Coupling . This protocol couples 3-methylphenylmagnesium bromide with 3-chloro-2-methylpropene (methallyl chloride), guaranteeing exclusive meta substitution and preventing alkene isomerization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| IUPAC Name | 1-methyl-3-(2-methylprop-2-en-1-yl)benzene |

| Common Name | m-Methallyltoluene |

| Molecular Formula | C₁₁H₁₄ |

| Molecular Weight | 146.23 g/mol |

| Appearance | Colorless liquid |

| Boiling Point (Est.) | 195–198 °C (Atm); ~80–85 °C (15 mmHg) |

| Solubility | Immiscible in water; soluble in Et₂O, THF, Hexanes |

| Storage | 2–8 °C, under Argon (prone to slow oxidation) |

Strategic Route Selection

The choice of the Kumada coupling over other methods is driven by specific chemical constraints:

-

vs. Friedel-Crafts: Direct alkylation of toluene with methallyl chloride yields a mixture of o- and p- isomers. Separation of the meta isomer is thermodynamically difficult. Furthermore, the Lewis Acid catalyst (AlCl₃) often causes the double bond to migrate into conjugation with the ring.

-

vs. Suzuki Coupling: While Suzuki coupling (Boronic acid + Halide) is robust, the atom economy is lower, and m-tolylboronic acid is significantly more expensive than the corresponding bromide precursor.

-

Why Nickel? Nickel catalysts (specifically [Ni(dppp)Cl₂]) possess a higher affinity for sp³-hybridized allylic electrophiles than Palladium, facilitating faster oxidative addition and minimizing β-hydride elimination side products.

Synthesis Pathway Visualization

Figure 1: Strategic pathway for the regioselective synthesis of the target molecule.

Detailed Experimental Protocols

Safety Pre-Check

-

Methallyl Chloride: Alkylating agent, suspected carcinogen, and lachrymator. Handle only in a fume hood.

-

Grignard Reagents: Pyrophoric.[1] React violently with water.[1] All glassware must be flame-dried.

-

THF: Must be distilled from Sodium/Benzophenone or passed through an activated alumina column (SPS) immediately before use.

Phase A: Preparation of 3-Methylphenylmagnesium Bromide (1.0 M)

Reagents:

-

3-Bromotoluene: 17.1 g (100 mmol)

-

Magnesium Turnings: 2.67 g (110 mmol, 1.1 equiv)

-

Iodine: One crystal (activator)

-

Anhydrous THF: 100 mL

Step-by-Step:

-

Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel. Add a magnetic stir bar.[2] Flame-dry the apparatus under vacuum and backfill with N₂ (repeat 3x).

-

Activation: Add Mg turnings and the iodine crystal to the flask. Heat gently with a heat gun until iodine vaporizes, activating the Mg surface.

-

Initiation: Dissolve 3-bromotoluene in 100 mL anhydrous THF. Add approx. 5–10 mL of this solution to the Mg. Heat the flask with a warm water bath. The disappearance of the iodine color and mild exotherm indicates initiation.

-

Addition: Add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux.

-

Completion: Once addition is complete, reflux for 1 hour. Cool to room temperature (RT). The solution is now ready for coupling (approx. concentration 0.9–1.0 M).

Phase B: Ni-Catalyzed Cross-Coupling

Reagents:

-

Grignard Solution (from Phase A): ~100 mmol

-

3-Chloro-2-methylpropene (Methallyl Chloride): 9.05 g (100 mmol)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂): 270 mg (0.5 mmol, 0.5 mol%)

-

Anhydrous THF: 50 mL

Step-by-Step:

-

Catalyst Setup: In a separate flame-dried 500 mL 3-neck RBF under N₂, dissolve methallyl chloride (9.05 g) and Ni(dppp)Cl₂ (270 mg) in 50 mL anhydrous THF. Cool this mixture to 0 °C in an ice bath.

-

Coupling: Transfer the Grignard solution (from Phase A) to an addition funnel. Add it dropwise to the catalyst/methallyl chloride mixture at 0 °C.

-

Note: The reaction is exothermic. Control the addition rate to keep the internal temperature below 10 °C.

-

-

Reaction: After addition, remove the ice bath and allow the mixture to warm to RT. Stir for 4–6 hours.

-

Monitoring: Check reaction progress via GC-MS or TLC (Hexanes). The starting bromide peak should disappear.

-

-

Quench: Cool the mixture to 0 °C. Carefully quench with saturated aqueous NH₄Cl (50 mL).

-

Work-up: Extract the aqueous layer with Diethyl Ether (3 x 50 mL). Combine organic layers, wash with Brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure (Rotavap). Do not heat the bath above 40 °C to avoid losing the volatile product.

Phase C: Purification

-

Distillation: The crude oil is purified via vacuum distillation.[1]

-

Collect the fraction boiling at 78–82 °C @ 12 mmHg .

-

-

Yield: Expected yield is 11.0–12.5 g (75–85%).

Quality Control & Analytics

Data Validation Table

| Test | Expected Result | Interpretation |

| GC-MS | M+ peak at m/z 146 | Confirms molecular weight. Major fragment at m/z 131 (M - CH₃). |

| ¹H NMR (CDCl₃) | Aromatic protons (meta-substituted pattern). | |

| Terminal alkene protons (=CH₂). Distinctive singlets. | ||

| Benzylic/Allylic methylene (-CH₂-). | ||

| Aromatic methyl (Ar-CH₃). | ||

| Allylic methyl (-C(CH₃)=).[3] | ||

| ¹³C NMR | ~145 ppm, ~112 ppm | Quaternary alkene carbon and terminal alkene CH₂. |

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle, emphasizing why the Nickel catalyst prevents the formation of homocoupled byproducts.

Figure 2: Ni(0)/Ni(II) Catalytic Cycle. The rapid oxidative addition of the allylic chloride to Ni(0) is the rate-determining step that ensures high selectivity.

Troubleshooting & Optimization

-

Low Yield / Homocoupling (Biaryl formation):

-

Isomerization (Double bond migration):

-

Cause: Reaction temperature too high or presence of acidic impurities during workup.

-

Solution: Keep reaction < RT. Use neutralized silica gel if performing chromatography.

-

-

Catalyst Poisoning:

-

Cause: Moisture in the solvent.

-

Solution: Use a colorimetric indicator (e.g., small amount of iodine or specific moisture indicators) during solvent drying. Ensure Ni(dppp)Cl₂ is orange/red and free-flowing, not green/clumped (hydrated).

-

References

-

Kumada, M., et al. (1972). "Nickel-phosphine complex-catalyzed Grignard coupling. I. Cross-coupling of alkyl, aryl, and alkenyl Grignard reagents with aryl and alkenyl halides." Journal of the American Chemical Society.[2][4]

-

BenchChem Technical Support. (2025). "Synthesis of 1-Chloro-4-(2-methylallyl)benzene via Friedel-Crafts vs Grignard." BenchChem Protocols.

-

Organic Syntheses. (1978). "General methods for cross-coupling using Ni catalysts." Organic Syntheses, Coll.[2][5] Vol. 6, p. 407.

-

PubChem Database. (2025).[6] "Compound Summary: 1-Allyl-3-methylbenzene (Isomer Analog)." National Library of Medicine.

-

Sigma-Aldrich. (2025). "Product Specification: 1-Allyl-3-methylbenzene."

Sources

Strategic Purification of High-LogP Organic Compounds

Application Note: AN-2026-NARP

Executive Summary: The Hydrophobic Challenge

Purifying nonpolar organic compounds (LogP > 5) presents a distinct "solubility paradox" in preparative HPLC. These compounds—ranging from lipids and steroids to polyaromatic hydrocarbons (PAHs) and late-stage drug intermediates—are often insoluble in standard reversed-phase aqueous mobile phases, leading to catastrophic precipitation at the column head. Conversely, they may bind irreversibly to C18 stationary phases under standard conditions.

This guide details two robust methodologies to overcome these barriers: Non-Aqueous Reversed-Phase (NARP) and Normal Phase Chromatography (NPC) . It prioritizes NARP as the modern standard for lipophilic purification due to its compatibility with mass spectrometry and higher loading capacity.

Strategic Decision Matrix

Before selecting a column, analyze the solute's solubility profile.[1] Use the following logic flow to determine the optimal purification mode.

Figure 1: Decision tree for selecting the purification mode based on solubility and selectivity requirements.

Protocol A: Non-Aqueous Reversed-Phase (NARP)

Best For: Lipids, Triglycerides, Vitamin D analogs, and general lipophilic drug candidates. Concept: NARP utilizes a standard C18 stationary phase but eliminates water entirely. The "weak" solvent is a polar organic (Acetonitrile or Methanol), and the "strong" solvent is a nonpolar organic (THF, MTBE, or Dichloromethane).

System Configuration & Causality

-

Stationary Phase: C18 (Polymeric bonding preferred). [2]

-

Reasoning: Monomeric C18 phases can collapse or undergo phase dewetting in 100% aqueous conditions, but in NARP, the chains remain fully extended in the organic solvent, offering maximum surface area for interaction.

-

-

Plumbing Warning (Critical): If using Tetrahydrofuran (THF) or Dichloromethane (DCM) , you must replace PEEK (yellow) tubing with Stainless Steel .

-

Why: THF and DCM cause PEEK to swell and become brittle, leading to system over-pressure and rupture.

-

-

Detection: UV is often viable at 210–220 nm only if using Acetonitrile/THF. If using Acetone or Ethyl Acetate, UV cutoff is too high; use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

Step-by-Step NARP Workflow

Mobile Phase Preparation:

-

Solvent A (Weak): 100% Acetonitrile (MeCN).

-

Solvent B (Strong): 100% Tetrahydrofuran (THF) or Methyl tert-butyl ether (MTBE).

-

Note: MTBE is safer and less aggressive on tubing than THF.

-

Gradient Protocol:

| Time (min) | % A (MeCN) | % B (THF/MTBE) | Action | Mechanism |

|---|---|---|---|---|

| 0.0 | 100 | 0 | Injection | Load sample in weak solvent environment. |

| 2.0 | 100 | 0 | Hold | Allow polar impurities to elute (if any). |

| 15.0 | 20 | 80 | Linear Ramp | Elute lipophilic targets. |

| 18.0 | 0 | 100 | Wash | Strip very hydrophobic contaminants. |

| 20.0 | 100 | 0 | Re-equilibration | Reset column. |

Expert Insight: If the compound is extremely insoluble in MeCN, dissolve the sample in 50:50 MeCN:THF. Do not inject a sample dissolved in 100% THF into a 100% MeCN stream; the mismatch in viscosity and solvent strength will cause "viscous fingering," destroying peak shape.

Protocol B: Normal Phase Chromatography (NPC)

Best For: Structural isomers (e.g., cis/trans isomers, regioisomers of triglycerides), PAHs, and compounds completely insoluble in alcohols/acetonitrile.

System Configuration[3][4]

-

Stationary Phase: Unbonded Silica (High surface area) or Diol .

-

Reasoning: Silica provides retention based on adsorption to surface silanols. It is exceptionally powerful for separating isomers based on steric access to these silanols.

-

-

Mobile Phase:

-

Solvent A: n-Hexane or n-Heptane.

-

Solvent B: Ethyl Acetate (EtOAc) or Isopropanol (IPA).

-

Step-by-Step NPC Workflow

Mobile Phase Preparation:

-

Solvent A: 100% n-Hexane.

-

Solvent B: 100% Ethyl Acetate.

-

Pre-requisite: Solvents must be strictly water-free. Water acts as a very strong solvent in NP, deactivating the silica surface and shifting retention times drastically.

Gradient Protocol:

| Time (min) | % A (Hexane) | % B (EtOAc) | Action |

|---|---|---|---|

| 0.0 | 98 | 2 | Injection |

| 5.0 | 98 | 2 | Isocratic Hold |

| 20.0 | 60 | 40 | Linear Ramp |

| 25.0 | 10 | 90 | Column Wash |

| 30.0 | 98 | 2 | Re-equilibration |

Self-Validating Step: Monitor the backpressure. Normal phase solvents have lower viscosity than aqueous mixtures. If pressure spikes, it usually indicates precipitation of the sample or particulate blockage, not viscosity issues.

Critical Workflow: At-Column Dilution (ACD)

For preparative scale, the volume of injection is large. Injecting a nonpolar sample dissolved in a strong solvent (like DCM) into a weaker mobile phase can cause immediate precipitation at the frit.

The Solution: Use an auxiliary pump to dilute the sample immediately before it hits the column.

Figure 2: At-Column Dilution workflow. The sample is injected in a strong solvent but diluted continuously by an auxiliary pump to ensure it binds to the column head as a focused band.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Fronting Peaks | Sample solvent too strong (e.g., injecting 100% THF). | Use At-Column Dilution (Fig 2) or reduce injection volume. |

| Drifting Retention Times (NP) | Water contamination in Hexane/EtOAc. | Install moisture traps on solvent lines; use dry solvents. |

| High Backpressure (NARP) | PEEK tubing swelling due to THF/DCM. | IMMEDIATE STOP. Replace all high-pressure tubing with Stainless Steel. |

| No Peaks Detected | Compound lacks chromophore (UV transparent). | Switch to ELSD or CAD. If using UV, ensure solvent cutoff <210nm (Use MeCN, avoid EtOAc). |

References

-

Biotage. (2023).[3] Non-aqueous reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds.[3] Link

-

Agilent Technologies. (2023). Efficient Purification of Crude Samples in Early-Stage Drug Discovery. Link

-

Waters Corporation. (2019). A Robust and Reproducible Reversed-Phase Lipid Profiling Method. Link

-

Phenomenex. (2025).[4] Normal-phase vs. Reversed-phase Chromatography. Link

-

Separation Science. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fast non-aqueous reversed-phase liquid chromatography separation of triacylglycerol regioisomers with isocratic mobile phase. Application to different oils and fats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotage.com [biotage.com]

- 4. sepscience.com [sepscience.com]

application of 2-Methyl-3-(3-methylphenyl)-1-propene in polymer chemistry

Application Note: 2-Methyl-3-(3-methylphenyl)-1-propene in Cationic Polymerization & Resin Engineering

Executive Summary

2-Methyl-3-(3-methylphenyl)-1-propene (CAS: 73566-45-7), often referred to in industrial contexts as a Methallyl-m-xylene derivative, represents a specialized class of 1,1-disubstituted alkene monomers. Unlike simple styrenics, this compound combines the rapid cationic reactivity of isobutylene with the thermal and refractive stability of an aromatic pendant group.

Its primary utility lies in Cationic Polymerization to produce high-performance hydrocarbon resins (tackifiers) and in the modification of Polyisobutylene (PIB) backbones. The steric bulk of the meta-tolyl group, combined with the electron-donating methallyl moiety, allows for precise tuning of the glass transition temperature (

Chemical Identity & Mechanistic Basis

-

IUPAC Name: 2-Methyl-3-(3-methylphenyl)prop-1-ene

-

Functional Class: Methallyl-aromatic monomer

-

Key Reactivity: Cationic Polymerization (Carbenium ion propagation)

Mechanism of Action

The polymerization is driven by the formation of a stable tertiary carbocation. Upon attack by a Lewis acid initiator (

Why this monomer?

-

Isobutylene Compatibility: The methallyl head (

) mimics isobutylene, ensuring near-ideal random copolymerization ratios ( -

Tg Modulation: The rigid m-tolyl pendant group increases the rotational barrier of the chain, raising

significantly compared to pure PIB (

Protocol A: Synthesis of High-Tg Hydrocarbon Resins

Objective: Synthesize a low-molecular-weight (

Materials & Reagents

-

Monomer: 2-Methyl-3-(3-methylphenyl)-1-propene (Purified >99%, dried over

). -

Solvent: Toluene (Anhydrous,

ppm -

Catalyst (Lewis Acid):

(sublimed) or -

Co-initiator:

(trace, usually present in solvent) or tert-butyl chloride. -

Quenching Agent: Methanol (containing 1% NaOH).

Experimental Workflow

-

System Preparation:

-

Bake a 500 mL three-neck round-bottom flask at 120°C for 4 hours. Cool under a stream of dry Nitrogen (

). -

Equip with an overhead mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel.

-

-

Catalyst Complex Formation:

-

Charge 100 mL of Toluene into the flask.

-

Cool to 0°C (ice/water bath).

-

Add

(1.0 wt% relative to monomer feed) suspended in 10 mL toluene. Stir for 15 mins to equilibrate.

-

-

Monomer Feed (Semi-Batch):

-

Mix 50 g of Monomer with 50 g of Toluene in the addition funnel.

-

Critical Step: Add the monomer solution dropwise over 60 minutes.

-